molecular formula C10H5N3O2 B12977349 8-Hydroxy-5-nitrosoquinoline-2-carbonitrile

8-Hydroxy-5-nitrosoquinoline-2-carbonitrile

Cat. No.: B12977349
M. Wt: 199.17 g/mol
InChI Key: TXHRLHRUWGUXSK-UHFFFAOYSA-N
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Description

8-Hydroxy-5-nitrosoquinoline-2-carbonitrile is an organic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-5-nitrosoquinoline-2-carbonitrile typically involves the nitrosation of 8-hydroxyquinoline followed by the introduction of a cyano group. The reaction conditions for the nitrosation step include the use of nitrous acid or other nitrosating agents under acidic conditions. The subsequent introduction of the cyano group can be achieved using cyanogen bromide or other cyanating agents .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-5-nitrosoquinoline-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroquinoline derivatives, aminoquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

8-Hydroxy-5-nitrosoquinoline-2-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-5-nitrosoquinoline-2-carbonitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A parent compound with similar chemical properties but lacking the nitroso and cyano groups.

    8-Hydroxy-5-nitroquinoline: Similar structure but with a nitro group instead of a nitroso group.

    8-Hydroxyquinoline-2-carbonitrile: Similar structure but without the nitroso group.

Uniqueness

8-Hydroxy-5-nitrosoquinoline-2-carbonitrile is unique due to the presence of both nitroso and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

8-hydroxy-5-nitrosoquinoline-2-carbonitrile

InChI

InChI=1S/C10H5N3O2/c11-5-6-1-2-7-8(13-15)3-4-9(14)10(7)12-6/h1-4,14H

InChI Key

TXHRLHRUWGUXSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1C#N)O)N=O

Origin of Product

United States

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